molecular formula C11H14O2 B15250015 2-(3-Methylbut-2-enyl)benzene-1,3-diol

2-(3-Methylbut-2-enyl)benzene-1,3-diol

Cat. No.: B15250015
M. Wt: 178.23 g/mol
InChI Key: HSBIHISMDNUECF-UHFFFAOYSA-N
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Description

2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C11H14O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 3-methylbut-2-en-1-yl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbut-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-quinone.

    Reduction: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-dihydrodiol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-(3-methylbut-2-en-1-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties and its role in biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it can modulate enzyme activity and signal transduction pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylbut-2-en-1-yl)phenol
  • 2-(3-methylbut-2-en-1-yl)benzene-1,4-diol
  • 2-(3-methylbut-2-en-1-yl)benzene-1,2-diol

Uniqueness

2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C11H14O2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-6,12-13H,7H2,1-2H3

InChI Key

HSBIHISMDNUECF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC=C1O)O)C

Origin of Product

United States

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